molecular formula C15H16N4O2 B1678736 Nicaraven CAS No. 79455-30-4

Nicaraven

Cat. No.: B1678736
CAS No.: 79455-30-4
M. Wt: 284.31 g/mol
InChI Key: KTXBOOWDLPUROC-UHFFFAOYSA-N
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Description

Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger. It has been studied for its potential to mitigate radiation-induced injuries and its anti-inflammatory properties. This compound is known for its ability to scavenge hydroxyl radicals under physiological conditions and has high permeability through the blood-brain barrier .

Mechanism of Action

Target of Action

Nicaraven is a synthetic compound that primarily targets hydroxyl radicals and poly (ADP-ribose) polymerase (PARP) . Hydroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. PARP is an enzyme involved in DNA repair and programmed cell death .

Mode of Action

This compound acts as a hydroxyl radical scavenger , neutralizing these harmful radicals and reducing oxidative stress . Additionally, it inhibits the activity of PARP . By doing so, it can potentially influence the DNA repair process and cellular responses to DNA damage .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the NF-κB and TGF-β/Smad pathways , which are involved in inflammation and fibrosis, respectively. By inhibiting these pathways, this compound suppresses the inflammatory response . It also likely attenuates the acquired radioresistance of cancers through PARP inhibition .

Result of Action

This compound’s action results in several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of several inflammatory cytokines/chemokines in the serum and tumor .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as radiation. For instance, it has been shown to mitigate radiation-induced lung injury and attenuate the acquired radioresistance of cancers during fractionated radiotherapy . Therefore, the environment in which this compound is used can significantly impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Nicaraven plays a crucial role in biochemical reactions by scavenging hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This compound interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing their levels in plasma .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to protect hematopoietic stem/progenitor cells from radiation-induced damage by reducing DNA oxidation and inflammatory cytokine levels . In lung cells, this compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, thereby suppressing the inflammatory response . Furthermore, this compound has limited effects on the survival of cancer cells and tumor growth, making it a potential radioprotective agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PARP activity, which plays a role in DNA repair and cell survival . This compound also downregulates the NF-κB and TGF-β/Smad pathways, reducing inflammation and fibrosis in irradiated tissues . Additionally, this compound induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and effective in mitigating radiation-induced damage when administered shortly after irradiation . Over time, this compound continues to protect normal tissues from radiation-induced injury, although its effects on cancer cells remain limited . Long-term studies have demonstrated that this compound can effectively reduce chronic inflammation and fibrosis in irradiated tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administered at doses of 20, 50, and 100 mg/kg effectively mitigated radiation-induced lung injury . Lower doses of this compound (20 mg/kg) were found to be particularly effective when administered shortly after irradiation . Higher doses did not significantly enhance the protective effects, indicating a threshold effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It scavenges hydroxyl radicals and reduces oxidative stress in cells . This compound also interacts with enzymes involved in inflammatory responses, such as NF-κB and TGF-β, modulating their activity to reduce inflammation and fibrosis . These interactions help maintain cellular homeostasis and protect against radiation-induced damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has high permeability through the blood-brain barrier, allowing it to reach and protect neural tissues . This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its localization and accumulation in specific tissues, such as the lungs and liver, contribute to its protective effects against radiation-induced damage .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is known to localize in the nucleus, where it interacts with DNA repair enzymes such as PARP . This compound also accumulates in the cytoplasm, where it scavenges hydroxyl radicals and reduces oxidative stress . These localization patterns enable this compound to effectively protect cells from radiation-induced damage and maintain cellular homeostasis.

Preparation Methods

Nicaraven is synthesized through a series of chemical reactions involving nicotinamide derivatives. The synthetic route typically involves the reaction of nicotinamide with a suitable alkylating agent to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

Nicaraven undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nicaraven has a wide range of scientific research applications:

Comparison with Similar Compounds

Nicaraven is unique compared to other hydroxyl radical scavengers due to its high permeability through the blood-brain barrier and its specific inhibition of the NF-κB signaling pathway. Similar compounds include:

This compound’s unique combination of radical scavenging, anti-inflammatory properties, and high permeability through the blood-brain barrier makes it a promising compound for various therapeutic applications.

Properties

IUPAC Name

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBOOWDLPUROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046189
Record name Nicaraven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier.
Record name Nicaraven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

79455-30-4, 409303-59-9
Record name Nicaraven
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79455-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicaraven [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicaraven, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicaraven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicaraven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICARAVEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICARAVEN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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